2-{[1-(Benzenesulfonyl)pyrrolidin-3-yl]oxy}-5-bromopyrimidine
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Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a benzenesulfonyl group and a bromopyrimidine group, which are common in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine compounds are generally synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the pyrrolidine ring, the benzenesulfonyl group, and the bromopyrimidine group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine compounds can undergo a variety of reactions, including those involving the nitrogen atom in the ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyrrolidine ring could influence its solubility and stability .Scientific Research Applications
Antitumor and Antibacterial Agents
Compounds structurally related to "2-{[1-(Benzenesulfonyl)pyrrolidin-3-yl]oxy}-5-bromopyrimidine" have been synthesized and assessed for their potential as antitumor and antibacterial agents. For instance, derivatives incorporating the benzenesulfonamide moiety have shown significant activity against liver, colon, and lung cancer cell lines, with some compounds exhibiting higher activity than doxorubicin, a standard chemotherapy drug. Additionally, these compounds demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their dual therapeutic potential (Hafez, Alsalamah, & El-Gazzar, 2017).
Antiproliferative Activity
Other research has focused on the synthesis of new pyrimidine derivatives that have shown antiproliferative activity against selected human cancer cell lines. These studies suggest that modifications to the pyrimidine core can lead to compounds with moderate to strong growth inhibition activity, particularly against liver and colon cancer cell lines (Awad et al., 2015).
Ring Halogenation
The molecule is a halogenated pyrimidine derivative, which is relevant in the context of synthetic chemistry, especially in ring halogenation processes. Studies on similar compounds have demonstrated methods for the selective halogenation of polyalkylbenzenes, offering insights into synthetic routes that could be applied to the synthesis and modification of halogenated pyrimidines for further biological evaluation (Bovonsombat & Mcnelis, 1993).
Carbonic Anhydrase Inhibitors
Derivatives featuring the benzenesulfonamide group, similar to "this compound," have been synthesized and evaluated as carbonic anhydrase inhibitors. These compounds have shown potent inhibitory effects against various human carbonic anhydrase isoforms, particularly those associated with tumor cells. Such inhibitors are considered for their potential applications in treating conditions like glaucoma, epilepsy, obesity, and cancer, indicating a therapeutic area where derivatives of the molecule could be relevant (Ghorab et al., 2014).
Mechanism of Action
Future Directions
Future research could involve exploring the potential biological activities of this compound, as well as optimizing its properties for specific applications. The pyrrolidine scaffold is of great interest in drug discovery, and new pyrrolidine compounds with different biological profiles continue to be designed .
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)pyrrolidin-3-yl]oxy-5-bromopyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O3S/c15-11-8-16-14(17-9-11)21-12-6-7-18(10-12)22(19,20)13-4-2-1-3-5-13/h1-5,8-9,12H,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZFTJJXEYFMQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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